molecular formula C13H8OS B14719171 4H-Naphtho[1,2-b]thiopyran-4-one CAS No. 15128-44-6

4H-Naphtho[1,2-b]thiopyran-4-one

Cat. No.: B14719171
CAS No.: 15128-44-6
M. Wt: 212.27 g/mol
InChI Key: NZFGSFTYBHQLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Naphtho[1,2-b]thiopyran-4-one is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Naphtho[1,2-b]thiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid (H₂SO₄) to yield the desired thiopyranone .

Industrial Production Methods

the principles of green chemistry and multicomponent reactions are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4H-Naphtho[1,2-b]thiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiopyrans, and various substituted derivatives of the naphthalene ring .

Mechanism of Action

The mechanism of action of 4H-Naphtho[1,2-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the prevention of bacterial infections .

Comparison with Similar Compounds

Properties

CAS No.

15128-44-6

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

IUPAC Name

benzo[h]thiochromen-4-one

InChI

InChI=1S/C13H8OS/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H

InChI Key

NZFGSFTYBHQLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC=CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.